Quinidine hydrochloride

概要

説明

Quinidine hydrochloride is a pharmaceutical compound derived from the bark of the Cinchona tree. It is a stereoisomer of quinine and is primarily used as an antiarrhythmic agent to treat various heart rhythm disorders. This compound is known for its ability to prolong the action potential of cardiac cells, making it effective in managing conditions such as atrial fibrillation, atrial flutter, and ventricular arrhythmias .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of quinidine hydrochloride typically involves the transformation of quinine sulfate to quinine, followed by its dispersion in a suitable dispersing agent. Hydrochloric acid or hydrogen chloride gas is then introduced to react with quinine, resulting in the formation of this compound through crystallization .

Industrial Production Methods: Industrial production of this compound often relies on the extraction of quinine from the bark of the Cinchona tree. The extracted quinine is then subjected to chemical reactions involving hydrochloric acid to produce this compound. This method is preferred due to the cost-effectiveness of isolating quinine from natural sources compared to synthetic production .

化学反応の分析

Types of Reactions: Quinidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and therapeutic effects.

Common Reagents and Conditions:

Oxidation: Quinidine can be oxidized to form 3-hydroxy-quinidine, a major metabolite.

Reduction: Quinidine can undergo reduction reactions, although these are less common in its metabolic pathway.

Substitution: Quinidine can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Major Products Formed: The primary product formed from the oxidation of quinidine is 3-hydroxy-quinidine. Other minor metabolites include quinidine-N-oxide and various glucuronides .

科学的研究の応用

Antiarrhythmic Applications

Quinidine hydrochloride is classified as a Class IA antiarrhythmic agent. Its primary applications include:

- Management of Atrial Fibrillation and Flutter : Quinidine is effective in restoring normal sinus rhythm in patients with atrial fibrillation and flutter. It works by blocking sodium channels, which slows conduction velocity and prolongs the action potential duration in cardiac tissues .

- Treatment of Ventricular Arrhythmias : The drug is also indicated for the suppression of recurrent documented ventricular arrhythmias. It has shown efficacy in patients with Brugada syndrome, short QT syndrome, and idiopathic ventricular fibrillation .

Clinical Case Studies

A study involving patients with atrial fibrillation demonstrated that quinidine significantly reduced the recurrence of arrhythmias when compared to placebo, highlighting its therapeutic potential in managing this condition .

Antimalarial Applications

This compound has been historically significant in treating malaria, particularly against Plasmodium vivax and P. malariae. Its applications include:

- Intra-erythrocytic Schizonticide : Quinidine acts on the blood stages of the malaria parasite, effectively reducing parasitemia levels .

- Combination Therapy : Recent studies have indicated that quinidine can be used in combination with other antimalarials like artesunate to enhance treatment efficacy. However, it should be noted that quinidine has been associated with thrombocytopenia in severe malaria cases, necessitating careful monitoring .

Research Findings

A randomized controlled trial comparing quinine (a related compound) with artesunate indicated that while both were effective, artesunate showed superior efficacy in reducing mortality rates among severe malaria patients .

Pharmacokinetics and Dosage Regimens

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Key findings include:

- Dosage Regimens : Pharmacokinetic studies have established effective dosage regimens for atrial fibrillation management in horses, which may provide insights into human applications as well .

- Bioavailability : Formulations such as nanosuspensions have been explored to enhance the bioavailability of this compound. These formulations demonstrated a five-fold increase in drug flux through biological membranes compared to traditional forms .

| Parameter | Value |

|---|---|

| Volume of Distribution (V1) | 0.63 L/kg |

| Clearance (CL) | 0.49 L/kg/h |

| Peak Plasma Concentration | 4.22 - 16.89 µg/mL |

Safety and Adverse Effects

While this compound is effective, it is associated with several adverse effects:

作用機序

Quinidine hydrochloride exerts its effects by blocking sodium and potassium currents in cardiac cells. It prolongs the action potential duration and the refractory period, thereby stabilizing the cardiac rhythm. This compound also reduces myocardial excitability and conduction velocity by decreasing sodium influx during depolarization and potassium efflux during repolarization . This action helps in preventing abnormal heart rhythms and maintaining normal sinus rhythm.

類似化合物との比較

Quinine: A stereoisomer of quinidine, primarily used as an antimalarial agent.

Cinchonidine: Another alkaloid derived from the Cinchona tree, used in stereochemistry and asymmetric synthesis.

Cinchonine: Similar to quinidine and quinine, used in various chemical applications.

Comparison: Quinidine hydrochloride is unique among these compounds due to its specific antiarrhythmic properties. While quinine is primarily used for its antimalarial effects, this compound is more effective in treating cardiac arrhythmias. Cinchonidine and cinchonine, although similar in structure, do not possess the same level of efficacy in managing heart rhythm disorders .

生物活性

Quinidine hydrochloride is a significant compound primarily recognized for its role as an antiarrhythmic agent and an antimalarial drug. This article delves into its biological activity, mechanisms of action, pharmacodynamics, and clinical applications, supported by data tables and case studies.

Overview

Quinidine is a stereoisomer of quinine and belongs to the class IA antiarrhythmic agents. It is utilized in treating various cardiac arrhythmias, particularly atrial fibrillation and ventricular tachycardia. Additionally, it exhibits antimalarial properties, particularly against Plasmodium vivax and P. malariae.

Quinidine's primary mechanism involves the blockade of voltage-gated sodium channels (Na), which is crucial for cardiac action potential propagation. This blockade results in a decrease in the maximum rate of depolarization during phase 0 of the cardiac action potential, effectively prolonging the action potential duration and the refractory period. Quinidine also inhibits several potassium currents, including:

- I (inward rectifier potassium current)

- I (rapid delayed rectifier potassium current)

- I (slow delayed rectifier potassium current)

- I (L-type calcium current)

This multifaceted blockade leads to a prolonged QT interval on ECG readings, which can be both therapeutic and potentially proarrhythmic at higher doses .

Pharmacodynamics

Quinidine exhibits a range of pharmacodynamic effects:

- Antiarrhythmic : It reduces the frequency of reentrant arrhythmias.

- Antimalarial : Acts as a schizonticide against certain malaria strains.

- Electrophysiological Effects : Prolongs cardiac action potential duration, leading to changes in ECG morphology such as widened QRS complexes and notched P waves .

Pharmacokinetics

The pharmacokinetics of quinidine are characterized by:

- Absorption : Approximately 70% bioavailability with variability ranging from 45% to 100%.

- Half-Life : Oral quinidine has a half-life of 6 to 8 hours.

- Metabolism : Primarily metabolized by the liver via the cytochrome P450 system, with about 20% excreted unchanged in urine .

Case Study: Brugada Syndrome

A notable case study involved two patients with Brugada syndrome experiencing electrical storms treated effectively with oral quinidine. The patients exhibited typical ECG patterns associated with Brugada syndrome before treatment. Following administration of hydroquinidine (600 mg twice daily), both patients stabilized without further episodes during hospitalization. This illustrates quinidine's potential in managing life-threatening arrhythmias associated with genetic channelopathies .

Efficacy in Malaria Treatment

Quinidine's efficacy as an antimalarial was highlighted in studies contrasting its effects with other treatments. In a cohort receiving quinine versus artemisinin-based combination therapy (ACT), quinidine showed significant efficacy in reducing parasitemia but was associated with adverse effects such as thrombocytopenia. The study emphasized careful monitoring when using quinidine for severe malaria due to these risks .

Table 1: Pharmacodynamic Effects of Quinidine

| Effect Type | Description |

|---|---|

| Antiarrhythmic | Reduces reentrant arrhythmias |

| Antimalarial | Schizonticide against P. vivax and P. malariae |

| QT Prolongation | Increases risk of Torsades de Pointes |

Table 2: Clinical Outcomes in Brugada Syndrome Patients Treated with Quinidine

| Patient ID | Initial Condition | Treatment Regimen | Outcome |

|---|---|---|---|

| Patient 1 | Electrical storm | Hydroquinidine 600 mg BID | Stabilized, no further shocks |

| Patient 2 | Electrical storm | Hydroquinidine 600 mg BID | Stabilized, no further shocks |

特性

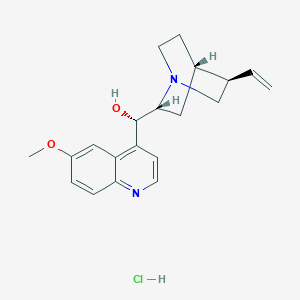

IUPAC Name |

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19+,20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSFSRMTJJPTCW-VJAUXQICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85135-88-2, 1668-99-1 | |

| Record name | Cinchonan-9-ol, 6′-methoxy-, dihydrochloride, (9S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85135-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1668-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9S)-6'-methoxycinchonan-9-ol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4P5V5597B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。